molecular formula C12H14ClNO2 B13556220 rac-methyl (2aR,7bR)-1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride

rac-methyl (2aR,7bR)-1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride

Cat. No.: B13556220
M. Wt: 239.70 g/mol
InChI Key: SWCLYRCIEXNIMR-CSDGMEMJSA-N
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Description

Rac-methyl (2aR,7bR)-1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that play a crucial role in various biological processes and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (2aR,7bR)-1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride typically involves the Fischer indole synthesis method. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . The resulting tricyclic indole is then subjected to further steps to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (2aR,7bR)-1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rac-methyl (2aR,7bR)-1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of rac-methyl (2aR,7bR)-1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxamide derivatives: Known for their enzyme inhibitory properties.

    Cyclohepta[b]indoles: Used in the synthesis of complex heterocyclic frameworks.

    Tetrahydrocarbazoles: Studied for their biological activities

Uniqueness

Rac-methyl (2aR,7bR)-1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride stands out due to its unique tricyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

methyl (2aS,7bS)-1,2,3,7b-tetrahydrocyclobuta[b]indole-2a-carboxylate;hydrochloride

InChI

InChI=1S/C12H13NO2.ClH/c1-15-11(14)12-7-6-9(12)8-4-2-3-5-10(8)13-12;/h2-5,9,13H,6-7H2,1H3;1H/t9-,12-;/m0./s1

InChI Key

SWCLYRCIEXNIMR-CSDGMEMJSA-N

Isomeric SMILES

COC(=O)[C@]12CC[C@H]1C3=CC=CC=C3N2.Cl

Canonical SMILES

COC(=O)C12CCC1C3=CC=CC=C3N2.Cl

Origin of Product

United States

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